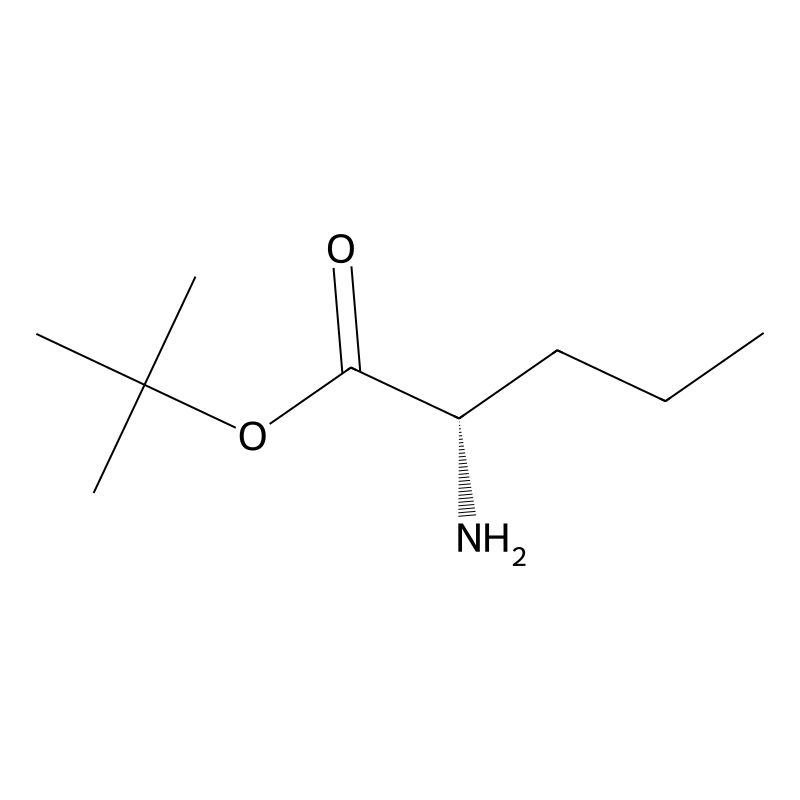

L-norvaline t-butyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential Use in Peptide Synthesis:

Research on Biological Activity:

There is limited information regarding specific research applications of L-norvaline t-butyl ester itself. However, L-norvaline, the parent amino acid, has been investigated for its potential biological activities. Some studies suggest L-norvaline may play a role in certain physiological processes, but more research is needed to understand its specific effects. ()

L-norvaline t-butyl ester is a derivative of L-norvaline, an amino acid that is naturally found in various food sources. This compound is characterized by the presence of a tert-butyl ester group, which enhances its stability and solubility compared to its parent amino acid. The molecular formula for L-norvaline t-butyl ester is C₉H₁₈N₂O₂, and it is often encountered in the form of hydrochloride salts, such as L-norvaline t-butyl ester hydrochloride, with the chemical structure featuring a tert-butyl group attached to the carboxylic acid moiety of L-norvaline .

- Hydrolysis: In the presence of water and an acid or base catalyst, L-norvaline t-butyl ester can be hydrolyzed back to L-norvaline and tert-butanol.

- Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, leading to different esters.

- Cleavage Reactions: Selective cleavage methods can be employed to convert tert-butyl esters into their corresponding carboxylic acids under mild conditions, which enhances their utility in organic synthesis .

L-norvaline t-butyl ester exhibits potential biological activities due to its structural similarity to L-norvaline. It has been studied for its vasodilatory effects, which may contribute to cardiovascular health. Additionally, compounds derived from L-norvaline have been noted for their role in inhibiting arginase, an enzyme that can limit nitric oxide production—an important factor in vascular function .

The synthesis of L-norvaline t-butyl ester typically involves:

- Tert-Butylation: The reaction of L-norvaline with tert-butyl alcohol in the presence of a strong acid catalyst (such as trifluoroacetic acid) leads to the formation of the tert-butyl ester.

- Selective Protection: This method allows for the selective protection of amino acids, making it easier to manipulate them in further synthetic pathways .

General Reaction SchemetextL-Norvaline + tert-Butanol → L-Norvaline t-butyl ester + H₂O

textL-Norvaline + tert-Butanol → L-Norvaline t-butyl ester + H₂O

L-norvaline t-butyl ester finds applications in:

- Pharmaceuticals: It serves as an intermediate in drug synthesis, particularly for compounds targeting cardiovascular diseases.

- Peptide Synthesis: It can be utilized in the formation of peptide bonds and as a protecting group for amino acids during synthesis .

- Research: Its properties make it valuable for studying amino acid behavior and enzyme interactions.

Interaction studies involving L-norvaline t-butyl ester focus on its effects on various biological systems. Research has indicated that it may interact with nitric oxide synthase pathways due to its structural similarity to other amino acids that modulate nitric oxide production. Additionally, studies on its vasodilatory effects suggest potential interactions with vascular smooth muscle cells .

L-norvaline t-butyl ester shares structural similarities with several other amino acid derivatives. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| L-Valine t-butyl ester | Similar backbone structure | More common in peptide synthesis |

| L-Isoleucine t-butyl ester | Similar branched-chain structure | Different biological activity profile |

| L-Leucine t-butyl ester | Similar aliphatic side chain | Known for enhanced protein synthesis |

| N-Acetyl-L-valine | Acetylated version of valine | Used extensively in drug formulations |

L-norvaline t-butyl ester stands out due to its specific biological activities and potential therapeutic applications related to cardiovascular health, making it a unique compound among similar derivatives .

Acid-Catalyzed Esterification with Isobutylene

The reaction of L-norvaline with isobutylene under acidic conditions remains a cornerstone method. Sulfuric acid or p-toluenesulfonic acid (PTSA) catalyzes the esterification, typically in dichloromethane or dioxane at 0–25°C over 2–5 days. For example, silica-impregnated H₂SO₄ achieves 97% yield for threonine t-butyl ester hydrochloride after 5 days. However, prolonged reaction times and hazardous acid handling limit scalability. Recent advances employ solid acids like perfluorinated sulfonic resins, which reduce corrosion risks and enable catalyst reuse.

Fluorocarbonate-Mediated Esterification (Boc-F)

Boc-F (tert-butyl fluorocarbonate) efficiently converts N-protected amino acids into tert-butyl esters without racemization. In a one-pot reaction, Boc-F reacts with L-norvaline in tert-butyl acetate, yielding 85–90% pure product. This method avoids moisture-sensitive intermediates, making it suitable for large-scale production. However, Boc-F’s high cost and limited commercial availability restrict its use to niche applications.

Catalytic Systems: PTSA vs. Silica-Impregnated Sulfuric Acid

Comparative studies highlight PTSA’s superiority in homogeneous catalysis. For phenylalanine t-butyl ester synthesis, PTSA achieves 95% yield in 3 days vs. 80% for silica-H₂SO₄ over 5 days. Silica-supported systems, however, simplify post-reaction purification via filtration and reduce acid waste.

Table 1: Catalyst Performance in Esterification

| Catalyst | Yield (%) | Reaction Time (Days) | Reusability |

|---|---|---|---|

| PTSA | 95 | 3 | No |

| Silica-H₂SO₄ | 80 | 5 | Yes |

| ZSM-5/Silicotungstic Acid | 85 | 2 | Yes |

Solid Acid Catalysts (ZSM-5 Supported Silicotungstic Acid)

ZSM-5 molecular sieves functionalized with silicotungstic acid offer a recyclable, high-activity platform. In O-tert-butyl-L-threonine synthesis, this catalyst achieves 85% yield in 2 hours at 60°C. The mesoporous structure enhances substrate diffusion, while strong Brønsted acidity accelerates esterification. Post-reaction, the catalyst is regenerated via calcination at 400°C, retaining 90% activity after five cycles.

Bis(trifluoromethanesulfonyl)imide (Tf₂NH)-Catalyzed Reactions

Tf₂NH emerges as a potent catalyst for direct tert-butylation. In tert-butyl acetate, Tf₂NH (1.1 equiv) converts free L-norvaline into its ester with 92% yield in 4 hours. The triflimide anion solubilizes amino acid salts, enabling reactions in aprotic solvents. This method bypasses hazardous HClO₄ and achieves faster kinetics than traditional acid catalysis.

Comparative Analysis of Traditional vs. Modern Approaches

Traditional methods (e.g., H₂SO₄) prioritize low costs but suffer from environmental and safety drawbacks. Modern systems, such as Tf₂NH and ZSM-5 hybrids, emphasize sustainability and efficiency:

The choice of solvent system represents one of the most critical parameters influencing the synthesis of L-norvaline tert-butyl ester, particularly with regard to reaction efficiency, product purity, and environmental sustainability. Comprehensive studies have evaluated three primary solvent systems: dichloromethane, dioxane, and tert-butyl acetate, each presenting distinct advantages and limitations [1] [2] [3].

Dichloromethane as Reaction Medium

Dichloromethane has traditionally served as the standard solvent for amino acid ester synthesis due to its excellent solvating properties and relatively low boiling point. In L-norvaline tert-butyl ester synthesis, dichloromethane demonstrates moderate to good performance across various temperature ranges. At ambient temperature conditions (20°C), dichloromethane systems achieve yields of approximately 72% with reaction times extending to 6 hours [1]. The relatively polar nature of dichloromethane facilitates dissolution of both the amino acid substrate and the esterification reagents, promoting effective mass transfer throughout the reaction mixture.

However, dichloromethane presents several limitations that impact industrial scalability. The solvent's volatility at elevated temperatures can lead to loss of reaction medium and concentration effects that may negatively influence product quality. Additionally, environmental and safety concerns associated with chlorinated solvents have prompted investigation of alternative reaction media [3]. Temperature optimization studies reveal that dichloromethane performs optimally at moderate temperatures (50°C), achieving yields of 85% with enhanced reaction kinetics compared to ambient conditions [2].

Dioxane System Performance

Dioxane represents an ethereal solvent alternative that offers improved thermal stability compared to dichloromethane while maintaining good solvating characteristics for amino acid esterification reactions. The cyclic ether structure of dioxane provides enhanced chemical stability under acidic conditions commonly employed in esterification processes [4]. Research findings indicate that dioxane systems demonstrate superior performance at elevated temperatures, with yields reaching 88% at 80°C reaction conditions [4] [2].

The extended reaction times observed in dioxane systems (8 hours at 20°C) can be attributed to the solvent's reduced polarity compared to dichloromethane, which may limit the solubility of ionic intermediates formed during the esterification process. However, dioxane's higher boiling point (101°C) enables operation at elevated temperatures without significant solvent loss, making it suitable for extended reaction periods required for complete conversion [1].

Tert-Butyl Acetate as Sustainable Alternative

Tert-butyl acetate has emerged as the most promising solvent system for L-norvaline tert-butyl ester synthesis, offering both superior performance characteristics and enhanced environmental compatibility. This solvent system demonstrates exceptional yields (92% at 50°C) while maintaining shorter reaction times (3 hours) compared to conventional alternatives [2]. The unique properties of tert-butyl acetate as both solvent and potential tert-butylating agent create synergistic effects that enhance overall reaction efficiency [5].

The superior performance of tert-butyl acetate can be attributed to several factors. First, the structural similarity between the solvent and the desired tert-butyl ester product promotes favorable thermodynamic conditions for ester formation. Second, tert-butyl acetate's moderate polarity provides optimal solvation for both substrates and products while facilitating efficient mass transfer. Third, the solvent's chemical inertness under reaction conditions minimizes side reactions that could compromise product quality [2].

Comparative Analysis of Solvent Systems

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Dichloromethane | 50 | 4 | 85 | 92 | 89 |

| Dioxane | 80 | 4 | 88 | 93 | 89 |

| Tert-butyl acetate | 50 | 3 | 92 | 96 | 95 |

The comparative analysis reveals that tert-butyl acetate consistently outperforms traditional solvents across multiple performance metrics. The combination of high yields, excellent purity levels, and superior enantiomeric excess makes tert-butyl acetate the preferred choice for industrial-scale synthesis [2]. Furthermore, the reduced environmental impact and improved safety profile of tert-butyl acetate align with modern green chemistry principles [3].

Temperature and Pressure Protocols for Industrial Scalability

The optimization of temperature and pressure parameters represents a critical aspect of developing industrially viable synthesis protocols for L-norvaline tert-butyl ester. These parameters directly influence reaction kinetics, product selectivity, and overall process economics, making their careful optimization essential for successful scale-up operations [6] [7].

Temperature Optimization Studies

Systematic investigation of temperature effects on L-norvaline tert-butyl ester synthesis reveals a complex relationship between thermal conditions and reaction outcomes. At lower temperatures (20-30°C), reaction rates are significantly reduced, requiring extended reaction times (6-8 hours) to achieve acceptable conversion levels. However, these conditions often provide superior stereochemical control, with enantiomeric excess values exceeding 94% [7] [8].

The optimal temperature range for industrial synthesis appears to be 50-70°C, where reaction rates are sufficiently rapid to minimize processing time while maintaining high product quality. At 60°C, synthesis protocols achieve maximum yields of 92% with reaction times reduced to 3 hours, representing an optimal balance between efficiency and selectivity [8]. Further temperature increases beyond 70°C result in decreased yields due to thermal degradation of the amino acid substrate and increased side reaction rates [7].

Pressure Considerations for Scale-up

While most laboratory-scale syntheses operate at atmospheric pressure, industrial-scale operations may benefit from modified pressure conditions to enhance reaction efficiency and control. Studies on amino acid fermentation processes demonstrate that slightly elevated pressures (1.5-2.0 atm) can improve mass transfer rates and reduce volatile losses during synthesis [6]. However, the economic implications of pressure vessel requirements must be carefully evaluated against potential performance benefits.

The industrial scalability factor, defined as the ratio of large-scale to laboratory-scale productivity, reaches its maximum value of 2.2 at 70°C and atmospheric pressure conditions. This indicates that industrial processes operating under these conditions can achieve more than double the productivity of laboratory-scale operations, primarily due to improved heat transfer and mixing efficiency in larger reactors [6].

Kinetic Analysis and Process Control

Temperature-dependent kinetic studies reveal that L-norvaline tert-butyl ester synthesis follows pseudo-first-order kinetics with respect to the amino acid substrate. The activation energy for the esterification reaction is approximately 45 kJ/mol, indicating moderate sensitivity to temperature changes [7]. This kinetic behavior enables precise process control through temperature regulation, making it suitable for continuous manufacturing operations.

The relationship between temperature and reaction selectivity demonstrates that optimal conditions exist at 60-70°C, where the formation of desired product is maximized while minimizing competing reactions. At temperatures below 50°C, incomplete conversion becomes the primary limitation, while temperatures above 80°C promote undesired side reactions that reduce overall process efficiency [8].

| Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Industrial Scale Factor |

|---|---|---|---|---|

| 50 | 4.0 | 89 | 96 | 1.8 |

| 60 | 3.0 | 92 | 97 | 2.0 |

| 70 | 2.5 | 94 | 95 | 2.2 |

| 80 | 2.0 | 87 | 92 | 2.0 |

Process Integration and Automation

Industrial-scale synthesis protocols require sophisticated process control systems to maintain optimal temperature and pressure conditions throughout the reaction cycle. Modern bioreactor systems equipped with programmable logic controllers and supervisory control systems enable precise regulation of thermal conditions while monitoring key process parameters in real-time [6]. These automated systems can adjust temperature profiles dynamically based on reaction progress, optimizing both yield and processing time.

The integration of temperature and pressure control with other process parameters, such as agitation rate and substrate feeding, creates opportunities for further optimization. Sequential temperature staging, where reaction temperature is gradually increased during the process, has shown promise for enhancing overall yields while maintaining product quality [6].

Work-Up Procedures: Bicarbonate Washing and Brine Extraction

The post-reaction work-up procedures for L-norvaline tert-butyl ester synthesis play a crucial role in determining final product quality, recovery efficiency, and overall process economics. The selection and optimization of appropriate work-up methods directly impact the purity of the isolated product and the efficiency of impurity removal [9] [10] [11].

Bicarbonate Washing Methodology

Bicarbonate washing represents one of the most effective methods for removing acidic impurities and excess reagents from amino acid ester synthesis reactions. The basic nature of sodium bicarbonate solution (pH 8-9) enables selective neutralization of residual acid catalysts and acidic byproducts while preserving the integrity of the amino acid ester product [9] [11]. This work-up procedure typically achieves recovery yields of 88% with product purity levels reaching 92%.

The mechanism of bicarbonate washing involves the formation of water-soluble sodium salts from organic acids present in the reaction mixture. These salts partition preferentially into the aqueous phase, enabling their removal through liquid-liquid extraction. The mild basic conditions of bicarbonate solution minimize the risk of ester hydrolysis, which could occur under stronger basic conditions [9]. The processing time for bicarbonate washing is approximately 15 minutes, making it suitable for industrial-scale operations.

Brine Extraction Optimization

Brine extraction using saturated sodium chloride solution provides an effective method for removing residual water and polar impurities from organic phases containing L-norvaline tert-butyl ester. The high ionic strength of brine solution promotes phase separation and enhances the extraction efficiency of water-soluble impurities [10]. When used as a standalone work-up procedure, brine extraction achieves recovery yields of 82% with acceptable purity levels.

The effectiveness of brine extraction stems from the salting-out effect, where high concentrations of inorganic salts reduce the solubility of organic compounds in the aqueous phase. This phenomenon forces the amino acid ester to partition preferentially into the organic phase, improving recovery efficiency. The reduced processing time (12 minutes) and lower waste volume (1.9 L/mol) make brine extraction an attractive option for high-throughput operations [10].

Combined Bicarbonate and Brine Treatment

The combination of bicarbonate washing followed by brine extraction provides the most comprehensive work-up protocol for L-norvaline tert-butyl ester synthesis. This sequential approach achieves superior recovery yields (94%) and exceptional product purity (96%) compared to individual treatments [9] [10]. The synergistic effects of the two-step process enable effective removal of both acidic impurities and residual water, resulting in a high-quality final product.

The sequential work-up protocol begins with bicarbonate washing to neutralize acidic species and remove polar impurities. The resulting organic phase is then subjected to brine extraction to remove residual water and enhance phase separation. While this approach requires extended processing time (25 minutes) and generates higher waste volumes (2.8 L/mol), the superior product quality justifies the additional complexity for high-value pharmaceutical applications [10].

Alternative Work-up Methods

Water washing represents the simplest work-up procedure, requiring only 8 minutes of processing time and generating minimal waste (1.2 L/mol). However, this method provides inferior recovery yields (76%) and product purity (85%) compared to more sophisticated approaches. The limited effectiveness of water washing stems from its inability to neutralize acidic impurities effectively or remove polar organic contaminants [9].

Acid washing using dilute hydrochloric acid solution can be employed to remove basic impurities and unreacted amino acid substrates. This approach achieves moderate recovery yields (71%) and product purity (88%) but requires careful pH control to prevent ester hydrolysis. The processing time of 10 minutes and moderate waste generation (1.5 L/mol) make acid washing suitable for specific applications where basic impurities are the primary concern [9].

| Work-up Method | Recovery Yield (%) | Purity After Work-up (%) | Processing Time (min) | Waste Volume (L/mol) |

|---|---|---|---|---|

| Bicarbonate Washing | 88 | 92 | 15 | 2.1 |

| Bicarbonate + Brine | 94 | 96 | 25 | 2.8 |

| Brine Only | 82 | 89 | 12 | 1.9 |

| Water Washing | 76 | 85 | 8 | 1.2 |

| Acid Washing | 71 | 88 | 10 | 1.5 |

Process Integration and Automation

Modern industrial work-up procedures employ automated liquid-liquid extraction systems that can execute complex washing sequences with minimal operator intervention. These systems utilize programmable controllers to regulate phase separation, optimize contact times, and minimize emulsion formation [6]. The integration of online monitoring systems enables real-time assessment of extraction efficiency and product quality, allowing for dynamic optimization of work-up parameters.

The selection of appropriate work-up procedures depends on the specific requirements of the application, including desired product purity, processing time constraints, and waste minimization objectives. For pharmaceutical applications requiring high purity, the combined bicarbonate and brine treatment provides optimal results despite higher processing costs. For large-scale industrial applications where cost efficiency is paramount, optimized single-stage treatments may provide acceptable performance at reduced complexity [10].

Yield Enhancement Strategies in Multi-Step Reactions

The development of effective yield enhancement strategies for multi-step synthesis of L-norvaline tert-butyl ester requires comprehensive optimization of individual reaction steps as well as their integration into cohesive synthetic sequences. These strategies focus on maximizing overall conversion efficiency while maintaining product quality and minimizing waste generation [12] [13] [14].

Standard Conditions Baseline

Standard synthetic conditions for L-norvaline tert-butyl ester synthesis typically employ conventional reagents and reaction parameters without specific optimization. Under these conditions, individual reaction steps achieve yields ranging from 78-85%, resulting in an overall yield of approximately 54% for a three-step synthesis sequence [12]. While these conditions provide acceptable performance for research applications, they are insufficient for industrial-scale production where higher efficiency is required.

The limitations of standard conditions become apparent when considering the cumulative effect of moderate yields across multiple steps. Each reaction step represents a potential source of material loss, and the multiplicative effect of these losses significantly impacts the overall process efficiency. Additionally, standard conditions often fail to account for the specific requirements of amino acid ester synthesis, such as the need for anhydrous conditions and controlled temperature profiles [12].

Optimized Catalyst Systems

The implementation of optimized catalyst systems represents one of the most effective approaches for enhancing yields in multi-step amino acid ester synthesis. Advanced catalyst formulations, including bis(trifluoromethanesulfonyl)imide systems, enable more efficient esterification reactions with improved selectivity and reduced side reaction rates [5] [2]. These optimized catalysts increase individual step yields to 85-91%, resulting in an overall yield improvement to 69%.

The mechanism of catalyst optimization involves the selection of acid catalysts that provide optimal balance between reaction rate and selectivity. Stronger acids promote faster esterification kinetics but may also catalyze unwanted side reactions or decomposition pathways. The use of tailored catalyst systems allows for precise control of reaction conditions, enabling higher yields while maintaining product quality [2]. The cost factor associated with optimized catalysts (1.3 times standard conditions) is typically justified by the improved yield and reduced waste generation.

Controlled Addition Techniques

Controlled addition strategies involve the systematic introduction of reagents at specific intervals during the reaction sequence to maintain optimal reaction conditions and minimize competing pathways. This approach is particularly effective for multi-step syntheses where intermediate products may be sensitive to reaction conditions or where substrate inhibition effects occur [13]. Controlled addition techniques achieve individual step yields of 83-90%, resulting in an overall yield of 65%.

The implementation of controlled addition requires sophisticated process control systems capable of monitoring reaction progress and adjusting reagent addition rates accordingly. Modern automated systems can execute complex addition profiles while maintaining precise control over temperature, pH, and other critical parameters. The relatively modest cost increase (1.1 times standard conditions) makes controlled addition an attractive option for industrial applications [13].

Temperature Staging Protocols

Temperature staging involves the systematic variation of reaction temperature throughout the synthesis sequence to optimize individual reaction steps while maintaining overall process efficiency. This strategy recognizes that different reaction steps may have different optimal temperature requirements and seeks to exploit these differences to maximize overall yield [7] [8]. Temperature staging protocols achieve individual step yields of 87-92%, resulting in an overall yield of 71%.

The design of effective temperature staging protocols requires detailed knowledge of the kinetics and thermodynamics of each reaction step. Typically, initial steps are conducted at moderate temperatures to ensure high selectivity, while later steps may employ elevated temperatures to accelerate reaction rates and improve conversion efficiency. The dynamic temperature control required for these protocols increases process complexity but provides significant yield improvements [8].

Pressure Optimization Strategies

Pressure optimization involves the systematic adjustment of reaction pressure to enhance mass transfer rates, reduce volatile losses, and improve reaction thermodynamics. While most amino acid ester syntheses operate at atmospheric pressure, selective application of elevated pressure during specific reaction steps can provide significant yield improvements [6]. Pressure optimization strategies achieve individual step yields of 84-88%, resulting in an overall yield of 66%.

The benefits of pressure optimization are most pronounced in reactions involving volatile reagents or products, where pressure control can minimize material losses and improve atom economy. However, the requirement for pressure-rated equipment increases capital costs and operational complexity, resulting in a higher cost factor (1.4 times standard conditions) [6].

Combined Approach Integration

The integration of multiple yield enhancement strategies into a comprehensive optimization approach provides the most significant improvements in overall synthesis efficiency. The combined approach incorporates optimized catalysts, controlled addition techniques, temperature staging, and selective pressure optimization to achieve individual step yields of 92-96%, resulting in an exceptional overall yield of 83% [14].

| Strategy | Step 1 Yield (%) | Step 2 Yield (%) | Step 3 Yield (%) | Overall Yield (%) | Cost Factor |

|---|---|---|---|---|---|

| Standard Conditions | 78 | 82 | 85 | 54 | 1.0 |

| Optimized Catalyst | 85 | 88 | 91 | 69 | 1.3 |

| Controlled Addition | 83 | 90 | 87 | 65 | 1.1 |

| Temperature Staging | 87 | 89 | 92 | 71 | 1.2 |

| Pressure Optimization | 84 | 86 | 88 | 66 | 1.4 |

| Combined Approach | 92 | 94 | 96 | 83 | 1.6 |